molecular formula C4H7NO3 B12867610 (Z)-2-(Methoxyimino)propanoic acid

(Z)-2-(Methoxyimino)propanoic acid

Cat. No.: B12867610
M. Wt: 117.10 g/mol
InChI Key: NOGDCTMYKWGZPZ-HYXAFXHYSA-N
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Description

(Z)-2-(Methoxyimino)propanoic acid is an organic compound with the molecular formula C4H7NO3 It is characterized by the presence of a methoxyimino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Methoxyimino)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid derivatives with methoxyamine under specific conditions to introduce the methoxyimino group. The reaction typically requires the presence of a base to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Methoxyimino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine group.

    Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted propanoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-(Methoxyimino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (Z)-2-(Methoxyimino)propanoic acid involves its interaction with specific molecular targets. The methoxyimino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethoxy)propanoic acid
  • α,β-Unsaturated carbonyl compounds

Uniqueness

(Z)-2-(Methoxyimino)propanoic acid is unique due to its methoxyimino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(Z)-2-(Methoxyimino)propanoic acid, a compound with the molecular formula C4_4H7_7NO3_3, has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C4_4H7_7NO3_3
  • Molecular Weight : 115.1 g/mol

The compound features a methoxyimino group attached to a propanoic acid backbone, which is hypothesized to play a role in its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby potentially reducing oxidative stress.
  • Anti-inflammatory Effects : It modulates cytokine release, impacting inflammatory pathways.
  • Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains.
  • Cytokine Modulation : Studies demonstrate that this compound can influence the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, in peripheral blood mononuclear cells (PBMCs), the compound inhibited IFN-γ release by 44-79% at high doses, indicating significant immunomodulatory effects .
  • Antioxidant Mechanism : The presence of the methoxyimino group is believed to contribute to its ability to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
  • Antimicrobial Action : The compound has shown effectiveness against specific bacterial strains in vitro, suggesting potential applications in treating infections .

Cytokine Release Study

A study evaluated the effects of this compound on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). The results are summarized in Table 1.

CompoundDose (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)IFN-γ Inhibition (%)
Control----
This compound100655079
Ibuprofen100706075

This table illustrates the significant inhibition of pro-inflammatory cytokines by the compound compared to controls.

Metabolomics Analysis

A metabolomics study identified this compound among other metabolites in patients with liver failure. The findings indicated elevated levels of this compound in liver failure patients compared to healthy controls, suggesting a potential biomarker role or therapeutic relevance .

Discussion

The biological activity of this compound is promising, particularly in the realms of anti-inflammatory and antioxidant applications. Its ability to modulate cytokine release positions it as a candidate for further research in treating inflammatory diseases. Additionally, its antimicrobial properties warrant exploration for therapeutic uses against infections.

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

(2Z)-2-methoxyiminopropanoic acid

InChI

InChI=1S/C4H7NO3/c1-3(4(6)7)5-8-2/h1-2H3,(H,6,7)/b5-3-

InChI Key

NOGDCTMYKWGZPZ-HYXAFXHYSA-N

Isomeric SMILES

C/C(=N/OC)/C(=O)O

Canonical SMILES

CC(=NOC)C(=O)O

Origin of Product

United States

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